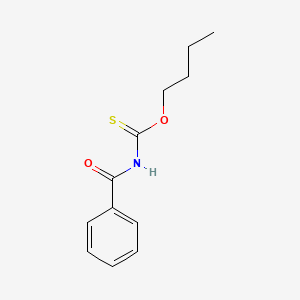
Carbamothioic acid, benzoyl-, O-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, benzoyl-, O-butyl ester, also known as O-butyl N-benzoylcarbamothioate, is an organic compound with the molecular formula C₁₂H₁₅NO₂S. It is a member of the carbamothioic acid esters, which are characterized by the presence of a carbamothioic acid group bonded to an ester group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamothioic acid, benzoyl-, O-butyl ester can be synthesized through the esterification of carbamothioic acid with benzoyl chloride and butanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, benzoyl-, O-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, benzoyl-, O-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamothioic acid, benzoyl-, O-butyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in binding to specific molecular targets, enhancing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, benzoyl-, O-ethyl ester
- Carbamothioic acid, benzoyl-, O-methyl ester
- Carbamothioic acid, benzoyl-, O-propyl ester
Uniqueness
Carbamothioic acid, benzoyl-, O-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl group provides distinct steric and electronic properties compared to other alkyl esters, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
21406-29-1 |
|---|---|
Molekularformel |
C12H15NO2S |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
O-butyl N-benzoylcarbamothioate |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-9-15-12(16)13-11(14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
CZARCWHPQGJOBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=S)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


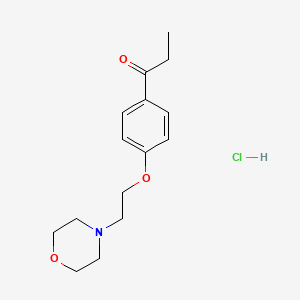
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
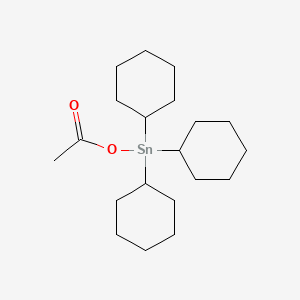
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

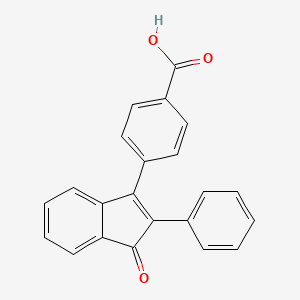



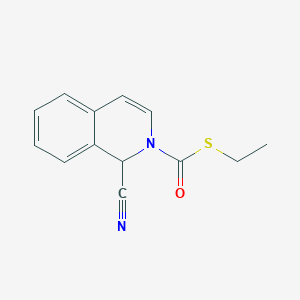


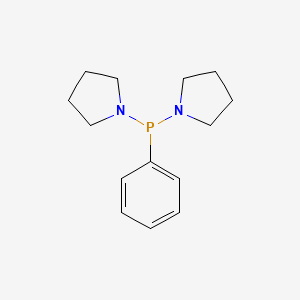
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
